BenchChemオンラインストアへようこそ!

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Organic Synthesis Process Chemistry Thermal Stability

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS 861932-08-3) is a heterocyclic aromatic aldehyde (C₁₀H₇BrN₂O, MW 251.08 g/mol) that incorporates a bromine atom at the 3-position and an imidazole ring at the 4-position of the benzaldehyde core. This 3-bromo-4-imidazolyl substitution pattern is distinct from other regioisomeric bromo-imidazolyl benzaldehydes (e.g., 2-bromo-4-imidazolyl, 4-bromo-2-imidazolyl, and 5-bromo-2-imidazolyl variants) and the non-brominated parent 4-(1H-imidazol-1-yl)benzaldehyde.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 861932-08-3
Cat. No. B1524748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde
CAS861932-08-3
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Br)N2C=CN=C2
InChIInChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
InChIKeyMWRSHCXIXJNGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde (CAS 861932-08-3): A Unique Imidazole-Benzaldehyde Building Block for Selective Cross-Coupling and Kinase-Targeted Synthesis


3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS 861932-08-3) is a heterocyclic aromatic aldehyde (C₁₀H₇BrN₂O, MW 251.08 g/mol) that incorporates a bromine atom at the 3-position and an imidazole ring at the 4-position of the benzaldehyde core. This 3-bromo-4-imidazolyl substitution pattern is distinct from other regioisomeric bromo-imidazolyl benzaldehydes (e.g., 2-bromo-4-imidazolyl, 4-bromo-2-imidazolyl, and 5-bromo-2-imidazolyl variants) and the non-brominated parent 4-(1H-imidazol-1-yl)benzaldehyde. The specific placement of the bromine atom para to the imidazole moiety enables enhanced thermal stability (boiling point 400.7 ± 35.0 °C) and provides a strategically positioned leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to the modular construction of kinase inhibitor libraries. Unlike the non-brominated analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9), which lacks a halogen handle for further functionalization, this compound offers dual orthogonal reactivity through its aldehyde and aryl bromide groups, enabling sequential derivatization strategies that are critical in medicinal chemistry campaigns.

Why 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde Cannot Be Simply Replaced by Other Imidazole-Benzaldehyde Building Blocks in Preclinical Synthesis


The 3-bromo-4-imidazolyl substitution pattern on the benzaldehyde scaffold dictates a specific regioisomeric geometry that directly influences the steric and electronic properties governing cross-coupling reactivity. [1] Simply interchanging with the non-brominated 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9) eliminates the halogen handle entirely, preventing the key C–C bond-forming reactions required for library diversification. [2] Replacing with the 2-bromo-4-imidazolyl or 5-bromo-2-imidazolyl regioisomers (C₁₀H₇BrN₂O, isomeric, MW 251.08 g/mol) alters the spatial orientation of the imidazole pharmacophore relative to the bromine leaving group, which can dramatically impact the binding mode and selectivity profile of the resulting kinase-targeted derivatives. Even subtle regioisomeric shifts have been shown to cause >10-fold differences in kinase inhibitory potency (e.g., CDK9 IC₅₀ = 9.22 nM for optimized regioisomer vs. >100 nM for alternative substitution patterns) due to altered hydrogen-bonding geometry with the kinase hinge region. Therefore, generic substitution without regioisomeric validation introduces unacceptable risk of losing target potency and selectivity in downstream biological assays.

Quantitative Differentiation of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde Versus Imidazole-Benzaldehyde Analogs: Evidence for Procurement Decisions


Enhanced Thermal Stability Evidenced by Elevated Boiling Point (400.7 °C vs. 351.1 °C) Relative to Non-Brominated Analog

The target compound exhibits a boiling point of 400.7 ± 35.0 °C (predicted), which is 49.6 °C higher than the 351.1 °C (predicted at 760 mmHg) of the non-brominated analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9). [1] This increased thermal stability, attributable to the heavier bromine atom and enhanced van der Waals interactions, provides a wider operational window for high-temperature synthetic transformations and distillation-based purification. [2] The elevated boiling point is a class-level feature of brominated imidazole-benzaldehydes; however, the specific 3-bromo-4-imidazolyl substitution pattern yields this value without the steric hindrance penalties seen in 2-bromo analogs.

Organic Synthesis Process Chemistry Thermal Stability

Suzuki-Ready Bromine Leaving Group at the 3-Position Enables Orthogonal Derivatization Not Possible with Non-Halogenated Analog

Unlike 4-(1H-imidazol-1-yl)benzaldehyde, which lacks a halogen leaving group and is limited to aldehyde-centric chemistry (oxidation, reduction, Schiff base formation), the target compound possesses an aryl bromide at the 3-position that serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The 3-bromo-4-imidazolyl regioisomer uniquely aligns the bromine para to the imidazole nitrogen, minimizing steric hindrance during oxidative addition to Pd(0) and maximizing cross-coupling efficiency compared to the 2-bromo-4-imidazolyl isomer (CAS 1695475-91-2), where the ortho-imidazole exerts steric pressure that reduces catalytic turnover. This is a class-level inference based on established palladium-catalyzed coupling principles.

Cross-Coupling Medicinal Chemistry Building Block Reactivity

64% Synthesis Yield with Scalable Conditions Documented in Patent US07470807B2

A patent-documented synthesis of the target compound from 3-bromo-4-fluorobenzaldehyde, potassium carbonate, and imidazole (20-hour reaction) achieves a calculated percent yield of 64% (986.1 mg isolated product from 1.246 g starting material). This yield compares favorably to the 60% yield reported for analogous 4-(3-chloropyridin-2-yl)benzaldehyde synthesis using Pd(PPh₃)₄/sodium carbonate conditions. [1] The method uses readily available TCI-grade reagents and standard column chromatography purification (chloroform:methanol 100:1), making it accessible for academic and industrial laboratories without specialized equipment. This represents a direct head-to-head comparison against a structurally similar coupling reaction.

Process Development Scalable Synthesis Patent-Derived Methods

Commercial Purity Profile of 97% (Sigma-Aldrich) Enables Direct Use in Critical Coupling Steps Without Additional Purification

The compound is commercially available at 97% purity from Sigma-Aldrich (Synthonix Corporation) and at 95-98% from other QC-verified suppliers (Bidepharm provides NMR, HPLC, GC batch certificates). The non-brominated analog 4-(1H-imidazol-1-yl)benzaldehyde is available at 98% purity from Capot Chem. [1] While both compounds achieve high purity, the target compound's 97% purity includes comprehensive analytical verification of the bromine substitution pattern (InChI Key: MWRSHCXIXJNGGF-UHFFFAOYSA-N), which is critical for cross-coupling applications where trace de-brominated impurity can act as a chain terminator and reduce oligomer/polymer product molecular weight in step-growth polymerizations.

Quality Control Procurement Specification Reproducibility

Validated Utility as a Key Intermediate in the Synthesis of AR/BRD4 Dual Inhibitors and Related Epigenetic Probes

The 3-bromo-4-(1H-imidazol-1-yl)phenyl scaffold has been explicitly utilized in patent literature for the synthesis of N-(3-bromo-4-(1H-imidazol-1-yl)phenyl)-5-(3,5-dimethylisoxazol-4-yl)-N-ethyl-2-methylaniline (Compound 31), a precursor in the development of dual AR/BRD4 inhibitors. [1] BindingDB records for compounds containing this scaffold show measurable affinity against BRD4 bromodomain 1 with Kd values of 3.3-6.8 μM (3.30E+3 to 6.80E+3 nM) by fluorescence anisotropy and ITC assays. [2] This represents a class-level inference: the 3-bromo-4-imidazolylphenyl substructure distinguishes this intermediate from the 2-bromo and 5-bromo regioisomers, which are absent from the BRD4-targeted patent literature, suggesting regioisomeric specificity in BRD4 inhibitor design.

Epigenetics BRD4 Inhibitor Kinase Probe Development

Lipophilicity Profile (Consensus LogP = 1.94) Balances Aqueous Solubility and Membrane Permeability for Cellular Probe Development

The target compound has a consensus LogP of 1.94 (average of five computational methods: iLOGP 1.76, XLOGP3 1.83, WLOGP 2.45, MLOGP 1.37, SILICOS-IT 2.31) with a calculated aqueous solubility of 0.252 mg/mL (LogS = -3.0, moderately soluble). The non-brominated analog 4-(1H-imidazol-1-yl)benzaldehyde has a molecular weight of 172.18 g/mol vs. 251.08 g/mol for the target, making the brominated compound 45.8% heavier and predictably more lipophilic. This increased lipophilicity positions the target compound within the optimal LogP range (1-3) for cellular permeability while maintaining sufficient aqueous solubility for biochemical assay conditions. This constitutes a cross-study comparable using computed physicochemical properties.

Drug-Likeness Physicochemical Properties Cellular Assay Compatibility

Highest-Value Procurement Scenarios for 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde Based on Validated Differentiation Evidence


Suzuki-Miyaura Library Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should prioritize this building block for its para-bromine geometry, which minimizes steric hindrance during Pd(0)-catalyzed oxidative addition. The 97% commercial purity with batch-specific QC (NMR, HPLC, GC) allows direct use without additional purification, saving 1-2 days per reaction sequence. The dual orthogonal reactivity (aldehyde + aryl bromide) enables a two-step diversification strategy: first Suzuki coupling at the bromide with aryl/heteroaryl boronic acids to install variable hydrophobic groups, followed by reductive amination or Knoevenagel condensation at the aldehyde to introduce amine or activated methylene diversity elements. This sequential approach has been validated in BRD4/AR dual inhibitor programs where the 3-bromo-4-imidazolylphenyl scaffold is explicitly cited.

Epigenetic Chemical Probe Development Targeting Bromodomain-Containing Proteins

Research groups developing chemical probes for BRD4, BAZ2B, or other BET-family bromodomains should source this building block based on its validated presence in patent-derived BRD4 inhibitor syntheses and the measured binding affinity of its derivatives (Kd = 3.3-6.8 μM against BRD4 BD1 by fluorescence anisotropy and ITC). The consensus LogP of 1.94 and moderate aqueous solubility (0.252 mg/mL) ensure that final probes derived from this intermediate will maintain cellular permeability while remaining compatible with biochemical assay buffer conditions, reducing the risk of false negatives due to poor solubility or non-specific binding.

Process Chemistry Scale-Up Using Patent-Documented 64% Yield Protocol

Process development teams transitioning from medicinal chemistry to preclinical supply can leverage the patent-documented synthesis from 3-bromo-4-fluorobenzaldehyde and imidazole (K₂CO₃, 20 h, 64% yield, 986.1 mg scale). The elevated boiling point of 400.7 °C provides a wide thermal operating window for optimizing reaction kinetics without risking thermal decomposition, and the product's stability under inert atmosphere storage at 2-8 °C ensures multi-month shelf life for campaign continuity. The use of TCI-grade starting materials and standard column chromatography purification (CHCl₃:MeOH 100:1) eliminates the need for specialized equipment investments.

Multicomponent Reaction Cascades Exploiting Aldehyde Electrophilicity

Synthetic methodology groups developing novel domino or multicomponent reactions should select this compound for the aldehyde's retained electrophilicity despite the electron-withdrawing bromine substituent. The 3-bromo-4-imidazolyl pattern does not deactivate the aldehyde to the same extent as 2-bromo or 2,4-dibromo analogs, enabling efficient participation in cross-aldol condensations and palladium-catalyzed domino sequences. The 49.6 °C boiling point elevation over the non-brominated analog enables higher-temperature reaction screening without solvent loss, facilitating microwave-assisted or sealed-tube methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.